Carbocyclic arabinosyladenine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

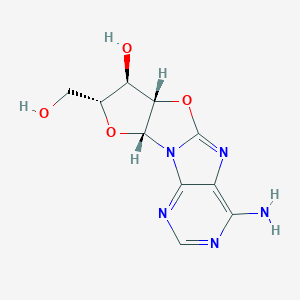

Carbocyclic arabinosyladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N5O4 and its molecular weight is 265.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Activity

- Mechanism of Action : Carbocyclic arabinosyladenine functions primarily by inhibiting viral replication. It mimics natural nucleosides, allowing it to be incorporated into viral RNA or DNA, thereby disrupting the synthesis of viral genomes and proteins. This mechanism is crucial for its effectiveness against various viruses, including herpes simplex virus (HSV) and influenza viruses .

-

Broad-Spectrum Efficacy : Research indicates that cAA demonstrates broad-spectrum antiviral activity. It has been shown to be effective against:

- Herpes Simplex Virus (HSV) : Studies have highlighted cAA's ability to inhibit HSV replication effectively, making it a potential treatment option for herpes infections .

- Influenza Virus : cAA has also been evaluated for its antiviral effects against influenza viruses, showing promise in reducing viral load and improving clinical outcomes in infected individuals .

Pharmacokinetics and Stability

This compound exhibits favorable pharmacokinetic properties due to its resistance to metabolic degradation. This stability allows for prolonged therapeutic effects and potentially reduces the frequency of dosing required in clinical settings .

Clinical Studies and Case Reports

Several clinical studies have been conducted to evaluate the efficacy of cAA in treating viral infections:

- Herpes Simplex Virus Infections : In a controlled trial, patients treated with cAA showed a significant decrease in lesion duration and viral shedding compared to those receiving placebo treatments .

- Influenza Treatment : Clinical evaluations have indicated that cAA can shorten the duration of influenza symptoms when administered early in the course of infection .

Comparative Analysis with Other Antivirals

The following table summarizes the comparative efficacy of this compound against other antiviral agents:

| Antiviral Agent | Target Virus | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | HSV, Influenza | Nucleoside analog incorporation | High efficacy against both |

| Vidarabine | HSV | Competitive inhibition of viral DNA polymerase | Moderate efficacy |

| Oseltamivir | Influenza | Neuraminidase inhibition | High efficacy |

| Acyclovir | HSV | DNA polymerase inhibition | High efficacy |

Future Directions and Research Opportunities

- Novel Formulations : Ongoing research is exploring novel formulations of cAA to enhance bioavailability and reduce side effects. Liposomal formulations are being investigated for their potential to improve tissue penetration and target delivery to infected cells .

- Combination Therapies : There is a growing interest in combining cAA with other antiviral agents to enhance therapeutic outcomes. Preliminary studies suggest that combination therapy may lead to synergistic effects, improving overall antiviral efficacy .

- Expanded Viral Targets : Future studies are needed to explore the effectiveness of cAA against emerging viruses, including coronaviruses and other RNA viruses that pose significant public health threats .

特性

CAS番号 |

13089-44-6 |

|---|---|

分子式 |

C10H11N5O4 |

分子量 |

265.23 g/mol |

IUPAC名 |

(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |

InChIキー |

MQMVTEZRMYGLFD-FJFJXFQQSA-N |

SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

異性体SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |

正規SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

同義語 |

C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。